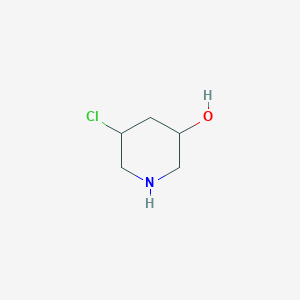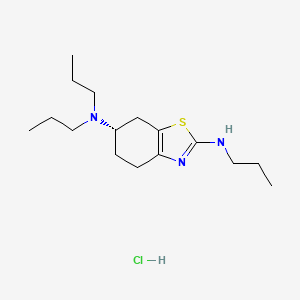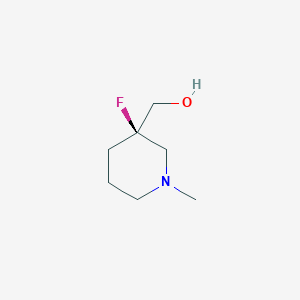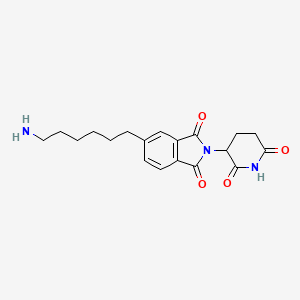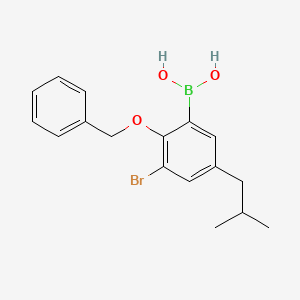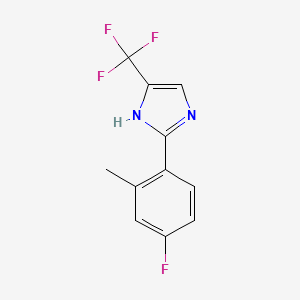
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoro and a methyl group on the phenyl ring, as well as a trifluoromethyl group on the imidazole ring. These substitutions confer unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl and imidazole precursors. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the substituted phenyl and imidazole rings under controlled temperature and pressure conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs or biochemical probes.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Fluoro-2-methylphenyl)-4-(trifluoromethyl)-1H-imidazole can be compared with other similar compounds, such as:
2-(4-Fluoro-2-methylphenyl)-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-1H-imidazole: Lacks the substituted phenyl ring, leading to distinct reactivity and applications.
2-(4-Methylphenyl)-4-(trifluoromethyl)-1H-imidazole: Lacks the fluoro group, affecting its interactions with molecular targets.
The presence of both the fluoro and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H8F4N2 |
|---|---|
Molecular Weight |
244.19 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H8F4N2/c1-6-4-7(12)2-3-8(6)10-16-5-9(17-10)11(13,14)15/h2-5H,1H3,(H,16,17) |
InChI Key |
JWGWCSCEWFAIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



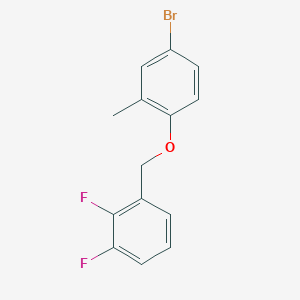
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)
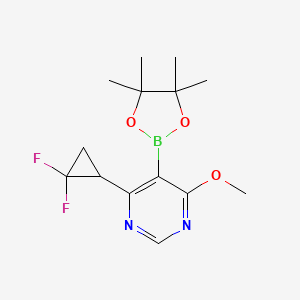
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
